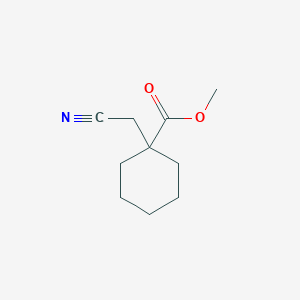
1-Cyanomethyl-cyclohexanecarboxylic acid methyl ester
Cat. No. B8768545
M. Wt: 181.23 g/mol
InChI Key: VIMXQPIUKVIGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07968585B2
Procedure details


A 0° C. mixture of 1-cyanomethyl-cyclohexanecarboxylic acid methyl ester (4.28 g, 23.6 mmol) and cobalt (II) chloride hexahydrate (2.81 g, 11.8 mmol) in THF (80 mL) and water (40 mL) is treated portion-wise with sodium borohydride (4.47 g, 0.118 mol) and is warmed to room temperature and stirred for 48 hours under N2. The reaction is treated with 28% ammonium hydroxide (3.1 mL) and filtered through hyflo. The solvent is removed from the filtrate in vacuo and the residue is diluted with minimal water and brine and is extracted three times with 3:1 chloroform:isopropanol. The organic layer is dried (Na2SO4) and the solvent is removed in vacuo to afford crude product that is purified with a 0 to 10% methanol in CH2Cl2 gradient on silica gel to afford 1.95 g (54%) of the titled product. Rf=0.46 (9/1 CH2Cl2/methanol). MS (m/z): 154 (M+).
Quantity
4.28 g
Type
reactant
Reaction Step One






Name
Yield
54%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([CH2:11][C:12]#[N:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=O.[BH4-].[Na+].[OH-].[NH4+]>C1COCC1.O.O.O.O.O.O.O.[Co](Cl)Cl>[C:3]1(=[O:2])[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:11][CH2:12][NH:13]1 |f:1.2,3.4,7.8.9.10.11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.28 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1(CCCCC1)CC#N
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2.81 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.O.[Co](Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
4.47 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
3.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 48 hours under N2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through hyflo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed from the filtrate in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is diluted with minimal water and brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted three times with 3:1 chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer is dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford crude product that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified with a 0 to 10% methanol in CH2Cl2 gradient on silica gel
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(NCCC12CCCCC2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.95 g | |
| YIELD: PERCENTYIELD | 54% | |
| YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
